4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid
Description
The compound 4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid features a 1,2,4-triazole core substituted at the 4-position with a 4-ethylphenyl group and at the 5-position with a pyridin-4-yl moiety. A sulfanylacetamido linker connects the triazole to a benzoic acid group, which introduces carboxylic acid functionality.
Properties
IUPAC Name |
4-[[2-[[4-(4-ethylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-2-16-3-9-20(10-4-16)29-22(17-11-13-25-14-12-17)27-28-24(29)33-15-21(30)26-19-7-5-18(6-8-19)23(31)32/h3-14H,2,15H2,1H3,(H,26,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKGWGCZFCXNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid involves multi-step organic reactions. A typical synthetic route may include:
Formation of the 1,2,4-Triazole Ring: : This often starts with the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Bridge: : Thiol-containing compounds are introduced in a substitution reaction to link the triazole ring with other molecular fragments.
Coupling with Acetamidobenzoic Acid: : This step typically involves peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond between the triazole-thioether fragment and the benzoic acid derivative.
Industrial Production Methods
For industrial production, scalable processes often involve optimizing the reaction conditions to ensure high yield and purity. This includes:
Controlling reaction temperature and time.
Utilizing catalysts to speed up the reactions.
Employing purification techniques like crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, converting sulfides to sulfoxides or sulfones.
Reduction: : The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Reagents such as sodium hydride or potassium carbonate are often used to deprotonate the compound, enabling nucleophilic substitution.
Major Products Formed
The products of these reactions vary but typically include:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Aryl ethers or thiols: from substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. The compound under discussion has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have demonstrated that similar triazole derivatives possess good to moderate activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 7.50 |
| S. aureus | 6.80 |
| B. subtilis | 7.10 |
| C. albicans | 3.90 |
Anticancer Potential
The triazole moiety is known for its anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may interact with cellular pathways that regulate tumor growth, making it a candidate for further anticancer drug development.
Anti-inflammatory Effects
Preliminary studies suggest that compounds containing the triazole ring can exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production . This application is particularly relevant in the treatment of chronic inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as FTIR, NMR (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing various triazole derivatives demonstrated that certain modifications to the triazole structure significantly enhanced antimicrobial activity against specific bacterial strains. The derivatives were tested using the disc diffusion method, revealing promising results for compounds similar to the target molecule .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized a series of triazole derivatives and assessed their anticancer activity in vitro against different cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves:
Molecular Targets: : The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity.
Pathways: : It may interfere with cellular pathways involving oxidative stress or signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Functional Group Impact
- Benzoic Acid vs. Sulfamoyl/Ethoxy Groups : The carboxylic acid in the target compound improves aqueous solubility compared to ethoxy () or sulfamoyl () derivatives, which may exhibit pH-dependent solubility.
- Pyridine Position : Pyridin-4-yl (target compound) allows for linear π-π stacking, whereas pyridin-3-yl () or pyridin-2-yl () introduces steric hindrance or altered binding orientations.
Biological Activity
The compound 4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid, also known by its CAS number 726165-11-3, is a derivative of the 1,2,4-triazole scaffold. This class of compounds has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this particular triazole derivative, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS with a molecular weight of 459.52 g/mol. The compound features a triazole ring connected to a benzoic acid moiety through an acetamido group and a sulfanyl linkage. This structural complexity is believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 459.52 g/mol |
| CAS Number | 726165-11-3 |
Biological Activity Overview
- Antimicrobial Activity : The triazole scaffold is well-documented for its antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The presence of the pyridine and ethylphenyl groups in this compound may enhance its potency and spectrum of activity.
- Anticancer Properties : Triazole derivatives have been investigated for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer progression has been noted in various studies. For instance, some triazoles have demonstrated inhibitory effects on DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and are also targets in cancer therapy .
- Anti-inflammatory Effects : The incorporation of the benzoic acid moiety may impart anti-inflammatory properties to the compound. Research indicates that similar compounds can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 1,2,4-triazoles is often influenced by their substituents. The following factors are critical in determining the efficacy of such compounds:
- Substituent Positioning : Variations in the position and nature of substituents on the triazole ring can significantly affect biological activity.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity against specific biological targets.
Case Studies
Several studies have explored the biological activities of related triazole compounds:
- Antimicrobial Screening : A study evaluated a series of triazole derivatives against common bacterial pathogens. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains .
- Anticancer Activity : Research on triazole derivatives has shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines .
- Enzyme Inhibition : Investigations into enzyme inhibition revealed that triazoles can effectively inhibit acetylcholinesterase (AChE), which is relevant for neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
